N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

Catalog No.
S12671713
CAS No.
M.F
C13H8FN3O2S
M. Wt
289.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophe...

Product Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

Molecular Formula

C13H8FN3O2S

Molecular Weight

289.29 g/mol

InChI

InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)11-12(17-19-16-11)15-13(18)10-2-1-7-20-10/h1-7H,(H,15,17,18)

InChI Key

HIRRWBURVUCKEE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a synthetic compound characterized by its unique structural features, including a thiophene ring, an oxadiazole moiety, and a carboxamide functional group. The molecular formula for this compound is C13H10FN3O2S, and it has a molecular weight of approximately 263.27 g/mol. The presence of the fluorophenyl group enhances its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

Due to its functional groups:

  • Oxidation: N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed with reagents such as lithium aluminum hydride or sodium borohydride to target specific functional groups within the molecule.
  • Substitution: The fluorophenyl group is capable of undergoing electrophilic aromatic substitution reactions with halogens or nitro compounds under suitable conditions.

These reactions allow for the modification of the compound's structure, potentially leading to derivatives with enhanced properties.

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has been studied for its biological activities. Research indicates that compounds containing oxadiazole rings often exhibit anticancer properties. For example, similar compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The mechanism of action may involve the induction of apoptosis through pathways such as p53 activation and caspase cleavage .

Additionally, molecular docking studies suggest that this compound may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves several steps:

  • Formation of the Oxadiazole Ring: This is achieved through the cyclization of 4-fluorobenzonitrile with hydroxylamine to yield 4-fluorobenzamidoxime. The intermediate is then cyclized with a dehydrating agent to form the oxadiazole ring.
  • Attachment of the Thiophene Group: The thiophene moiety can be introduced via nucleophilic substitution or coupling reactions involving thiophene derivatives.
  • Formation of the Carboxamide: Finally, the carboxamide group is introduced by reacting the oxadiazole intermediate with appropriate acyl chlorides or anhydrides.

These methods underline the compound's versatility in synthetic applications.

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, this compound may serve as a lead structure for developing new anticancer agents.
  • Chemical Research: It can be utilized as a building block for synthesizing more complex molecules.
  • Material Science: The unique properties of this compound may also find applications in developing new materials.

Interaction studies involving N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide have focused on its binding affinity to various biological targets. For instance:

  • Molecular Docking Studies: These studies reveal strong hydrophobic interactions between the compound's aromatic rings and amino acid residues of target receptors.
  • Cell Line Studies: In vitro evaluations against cancer cell lines have demonstrated significant cytotoxicity and potential mechanisms involving cell cycle arrest and apoptosis induction .

Such studies are crucial for understanding the therapeutic potential and optimizing the pharmacological profile of this compound.

Several compounds share structural similarities with N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide. Here are a few notable examples:

Compound NameUnique Features
3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamideContains a chloro group; different reactivity profile due to methoxy substitution.
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamideExhibits different substitution on benzamide; varied biological activity potential.
4-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamideIncorporates bromine instead of chlorine; potential for distinct reactivity patterns.

The uniqueness of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide lies in its combination of halogen substituents and thiophene structure. This specific arrangement may confer distinct chemical reactivity and biological properties compared to other derivatives lacking such combinations.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

289.03212584 g/mol

Monoisotopic Mass

289.03212584 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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